Cas no 220384-25-8 ((Dap²²)-Stichodactyla helianthus Neurotoxin (ShK))

220384-25-8 structure
Produktname:(Dap²²)-Stichodactyla helianthus Neurotoxin (ShK)
(Dap²²)-Stichodactyla helianthus Neurotoxin (ShK) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (Dap22)-Stichodactyla helianthus Neurotoxin (ShK)
- L-Arginyl-L-seryl-L-cysteinyl-L-isoleucyl-L-alpha-aspartyl-L-threonyl-L-isoleucyl-L-prolyl-L-lysyl-L-seryl-L-arginyl-L-cysteinyl-L-threonyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-cysteinyl-L-lysyl-L-histidyl-L-seryl-L-methionyl-3-amino-L-alanyl-L-tyrosyl-L-arginyl-L-leucyl-L-seryl-L-phenylalanyl-L-cysteinyl-L-arginyl-L-lysyl-L-threonyl-L-cysteinylglycyl-L-threonyl-L-cysteine cyclic (3→35),(12→28),(17→32)-tris(disulfide)
- (DAP22)-SHK
- (DAP22)-STICHODACTYLA HELIANTHUS NEUROTOXIN
- (Dap 22)-Stichodactyla helianthus Neurotoxin (ShK) H-Arg-Ser-Cys-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys-Thr-Ala-Phe-Gln-Cys-Lys-His-Ser-Met-Dap-Tyr-Arg-Leu-Ser-Phe-Cys-Arg-Lys-Thr-Cys-Gly-Thr-Cys-OH (Disulfide bonds between Cys3 and Cys35/Cys12 and Cys28/Cys17 and Cys32)
- ShK-Dap22
- H-ARG-SER-CYS-ILE-ASP-THR-ILE-PRO-LYS-SER-ARG-CYS-THR-ALA-PHE-GLN-CYS-LYS-HIS-SER-MET-DAP-TYR-ARG-LEU-SER-PHE-CYS-ARG-LYS-THR-CYS-GLY-THR-CYS-OH
- 449:PN:WO2010108154 SEQID:317 claimed protein
- PD079453
- DA-67573
- AKOS024457486
- 220384-25-8
- (Dap²²)-Stichodactyla helianthus Neurotoxin (ShK)
-
- Inchi: 1S/C166H268N54O48S7/c1-13-81(5)123-156(261)202-107(65-122(232)233)145(250)218-128(87(11)228)160(265)216-124(82(6)14-2)161(266)220-58-31-43-119(220)155(260)196-95(38-22-25-52-168)135(240)205-110(70-222)147(252)191-99(42-30-57-185-166(179)180)136(241)209-117-77-273-272-75-115-152(257)193-97(40-28-55-183-164(175)176)132(237)189-96(39-23-26-53-169)139(244)217-127(86(10)227)159(264)212-113(131(236)186-68-121(231)214-125(84(8)225)158(263)213-118(162(267)268)78-275-274-76-116(153(258)215-123)211-150(255)109(69-221)204-130(235)93(171)36-27-54-182-163(173)174)73-270-271-74-114(208-137(242)100(48-49-120(172)230)194-141(246)103(61-88-32-17-15-18-33-88)197-129(234)83(7)188-157(262)126(85(9)226)219-154(117)259)151(256)192-94(37-21-24-51-167)133(238)201-106(64-91-67-181-79-187-91)144(249)207-111(71-223)148(253)195-101(50-59-269-12)138(243)203-108(66-170)146(251)199-105(63-90-44-46-92(229)47-45-90)142(247)190-98(41-29-56-184-165(177)178)134(239)198-102(60-80(3)4)140(245)206-112(72-224)149(254)200-104(143(248)210-115)62-89-34-19-16-20-35-89/h15-20,32-35,44-47,67,79-87,93-119,123-128,221-229H,13-14,21-31,36-43,48-66,68-78,167-171H2,1-12H3,(H2,172,230)(H,181,187)(H,186,236)(H,188,262)(H,189,237)(H,190,247)(H,191,252)(H,192,256)(H,193,257)(H,194,246)(H,195,253)(H,196,260)(H,197,234)(H,198,239)(H,199,251)(H,200,254)(H,201,238)(H,202,261)(H,203,243)(H,204,235)(H,205,240)(H,206,245)(H,207,249)(H,208,242)(H,209,241)(H,210,248)(H,211,255)(H,212,264)(H,213,263)(H,214,231)(H,215,258)(H,216,265)(H,217,244)(H,218,250)(H,219,259)(H,232,233)(H,267,268)(H4,173,174,182)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185)
- InChI-Schlüssel: PFWOJTLVNOZSGQ-UHFFFAOYSA-N
- Lächelt: S1CC2C(NC(C(NC(C(NC(C(NC(C(NC3C(NC(C(NC(C(NC(CO)C(NC(CCSC)C(NC(CN)C(NC(CC4C=CC(=CC=4)O)C(NC(CCCNC(=N)N)C(NC(C(NC(CO)C(NC(CC4C=CC=CC=4)C(NC(C(NC(C(NC(C(NC(C(NC(CSSC3)C(NCC(NC(C(C)O)C(NC(C(=O)O)CSSCC(C(NC(C(C)CC)C(NC(CC(=O)O)C(NC(C(C)O)C(NC(C(C)CC)C(N3CCCC3C(NC(C(NC(C(NC(C(N2)=O)CCCNC(=N)N)=O)CO)=O)CCCCN)=O)=O)=O)=O)=O)=O)NC(C(CO)NC(C(CCCNC(=N)N)N)=O)=O)=O)=O)=O)=O)C(C)O)=O)CCCCN)=O)CCCNC(=N)N)=O)CS1)=O)=O)=O)CC(C)C)=O)=O)=O)=O)=O)=O)CC1=CNC=N1)=O)CCCCN)=O)=O)CCC(N)=O)=O)CC1C=CC=CC=1)=O)C)=O)C(C)O)=O
Berechnete Eigenschaften
- Genaue Masse: 4010.8268596g/mol
- Monoisotopenmasse: 4009.8235047g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 63
- Anzahl der Akzeptoren für Wasserstoffbindungen: 65
- Schwere Atomanzahl: 275
- Anzahl drehbarer Bindungen: 68
- Komplexität: 9190
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 40
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -15.1
- Topologische Polaroberfläche: 1860Ų
(Dap²²)-Stichodactyla helianthus Neurotoxin (ShK) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TP2123-10mg |
ShK-Dap22 |
220384-25-8 | 98% | 10mg |
¥ 23000 | 2023-09-15 | |
TargetMol Chemicals | TP2123-100μg |
ShK-Dap22 |
220384-25-8 | 100μg |
¥ 6370 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP2123-10 mg |
ShK-Dap22 |
220384-25-8 | 10mg |
¥23000.00 | 2023-04-01 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12836-100ug |
ShK-Dap22 |
220384-25-8 | 98% | 100ug |
¥4275.00 | 2023-09-09 | |
TargetMol Chemicals | TP2123-10 mg |
ShK-Dap22 |
220384-25-8 | 98% | 10mg |
¥ 23,000 | 2023-07-10 |
(Dap²²)-Stichodactyla helianthus Neurotoxin (ShK) Verwandte Literatur
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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2. Book reviews
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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